1,1-Dimethoxy-2-(2-methoxyethoxy)ethane

Descripción

Contextualization and Historical Significance in Organic Chemistry

The historical significance of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is intrinsically linked to the development and understanding of acetals and ethers as fundamental functional groups. Historically, the term "acetal" was used specifically for derivatives of aldehydes, while "ketal" was used for those derived from ketones. wikipedia.org The International Union of Pure and Applied Chemistry (IUPAC) now uses acetal (B89532) as the umbrella term for both. wikipedia.orgorganicchemistrytutor.com

Acetals gained prominence in organic synthesis primarily for their role as protecting groups for aldehydes and ketones. libretexts.orglibretexts.org This strategy is crucial for the synthesis of complex multifunctional molecules. ijsdr.org Similarly, ethers have long been recognized for their relative inertness, making them suitable as solvents for a wide range of chemical reactions, such as the Williamson ether synthesis and Grignard reactions. slideserve.com The compound this compound embodies both of these historically significant functional groups, positioning it as a product of the extensive research into the synthesis and application of these classes.

Foundational Relevance in Current Academic Research Endeavors

In contemporary research, this compound is primarily utilized as a specialty chemical intermediate for industrial applications and for research and development purposes. jigspharma.com Its utility stems from its ability to act as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, polymers, and agrochemicals. ontosight.aiguidechem.com

The reactivity of its acetal and ether groups allows for its incorporation into a variety of organic structures. For instance, related structures like 2-(2-aminoethoxy)-1,1-dimethoxyethane (B1441942) are synthesized using bromoacetaldehyde (B98955) dimethyl acetal as a key raw material, highlighting the role of such compounds as precursors in multi-step syntheses. google.com The compound's application as a solvent in organic synthesis is also noted, where its polarity and ability to interact with different molecules can facilitate chemical reactions. guidechem.comjigspharma.com

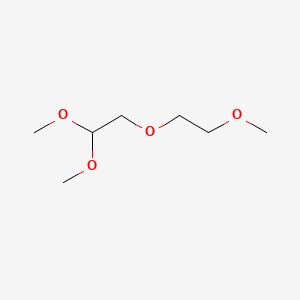

Structural Elucidation and Functional Group Analysis

The molecular structure of this compound consists of a central two-carbon ethane (B1197151) backbone. ontosight.aiguidechem.com One carbon atom is bonded to two methoxy (B1213986) groups (-OCH₃), forming a dimethyl acetal functional group. The second carbon atom is attached to a 2-methoxyethoxy group (-OCH₂CH₂OCH₃), which is an ether linkage. ontosight.ai This unique arrangement of atoms results in a molecule with distinct chemical properties derived from both its acetal and ether components.

The presence of these functional groups dictates the molecule's reactivity. The acetal group is stable under neutral to strongly basic conditions but is susceptible to hydrolysis back to an aldehyde and alcohols in the presence of acid. libretexts.orgnih.gov The ether linkages are generally more chemically robust.

Below are tables detailing the key identifiers and computed properties of the compound.

Table 1: Compound Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 94158-44-8 ontosight.ainih.gov |

| Molecular Formula | C₇H₁₆O₄ nih.govchemspider.com |

| Molecular Weight | 164.20 g/mol nih.govchemspider.com |

| Synonyms | (2-Methoxyethoxy)acetaldehyde dimethyl acetal nih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Physical Form | Clear, colorless liquid guidechem.comjigspharma.com |

| Density | 0.955 g/cm³ jigspharma.com |

| Boiling Point | 193-195°C at 760 mmHg ontosight.ai |

| Refractive Index | 1.405 jigspharma.com |

| Topological Polar Surface Area | 36.9 Ų nih.gov |

| Rotatable Bond Count | 5 nih.gov |

Overview of Research Trajectories within the Ether and Acetal Classes

Current research involving the ether and acetal functional groups, both present in this compound, is diverse and expanding.

Acetal Chemistry:

Protecting Groups: The primary role of acetals in organic synthesis continues to be as protecting groups for carbonyls. Their stability in neutral and basic media makes them invaluable in multi-step reactions involving nucleophilic or basic reagents. libretexts.orglibretexts.orgmasterorganicchemistry.com

pH-Sensitive Systems: Modern research leverages the acid-catalyzed hydrolysis of acetals. This property is exploited in the design of pH-sensitive materials, such as nanogels for controlled drug release, where the acetal linker breaks under acidic conditions (like those in tumor microenvironments or endosomes), releasing the encapsulated cargo. nih.gov

Green Synthesis: There is a growing focus on developing environmentally benign methods for acetal synthesis, including solvent-free reactions and the use of green solvents to minimize waste and energy consumption. ijsdr.org

Ether Chemistry:

Advanced Solvents: While classic ethers like diethyl ether and tetrahydrofuran (B95107) are staples, research into polyethers and glymes (like 1,2-dimethoxyethane) continues. Their ability to chelate metal cations makes them crucial solvents in organometallic chemistry, battery technology, and phase-transfer catalysis. slideserve.com

Synthesis Methods: Novel synthetic routes to ethers are an active area of research. This includes methods like the reductive cleavage of acetals using reagents such as triethylsilane under acidic conditions, which provides a pathway from acetals to ethers. chem-station.com

Atmospheric and Polymer Chemistry: Ether linkages are fundamental to important polymers like polyethylene (B3416737) glycol (PEG). Furthermore, the formation and degradation of oligomers containing ether and acetal linkages are studied in the context of atmospheric chemistry and the composition of secondary organic aerosols. tandfonline.com

Structure

2D Structure

Propiedades

IUPAC Name |

1,1-dimethoxy-2-(2-methoxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-8-4-5-11-6-7(9-2)10-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOUJDLGAPEXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057856 | |

| Record name | 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94158-44-8 | |

| Record name | 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94158-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094158448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxy-2-(2-methoxyethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHOXY-2-(2-METHOXYETHOXY)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6YGX96BZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Pathways for 1,1 Dimethoxy 2 2 Methoxyethoxy Ethane

Direct Synthesis Approaches

Direct synthesis methods focus on the one-pot construction of the target molecule from readily available precursors. These routes are often favored for their atom economy and reduced number of synthetic steps.

Acetaldehyde-Mediated Condensation Reactions

A primary direct route involves the reaction of acetaldehyde (B116499) with methanol (B129727) and 2-methoxyethanol (B45455). ontosight.ai This condensation reaction forms the core structure of the target molecule in a single step. The reaction proceeds by forming a hemiacetal intermediate, which then further reacts to form the stable acetal (B89532) product.

The mechanistic pathway begins with the protonation of the acetaldehyde carbonyl group, enhancing its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent deprotonation leads to the formation of a hemiacetal. This process can then be repeated with 2-methoxyethanol, or a more complex equilibrium involving both alcohols leads to the final product.

Acid-Catalyzed Alkoxylation and Acetal Formation

The formation of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is critically dependent on acid catalysis. Both Brønsted and Lewis acids can be employed to facilitate the reaction. The acid protonates the carbonyl oxygen of acetaldehyde, making the carbonyl carbon significantly more susceptible to nucleophilic attack by the hydroxyl groups of methanol and 2-methoxyethanol.

The mechanism involves the following key steps:

Protonation of the carbonyl oxygen: This initial step activates the acetaldehyde.

Nucleophilic attack by an alcohol: Methanol attacks the activated carbonyl carbon, forming a protonated hemiacetal.

Deprotonation: A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes a proton to yield a neutral hemiacetal intermediate.

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water).

Elimination of water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation (an oxonium ion).

Second nucleophilic attack: A second alcohol molecule (in this case, 2-methoxyethanol) attacks the carbocation.

Final deprotonation: The final product, this compound, is formed upon removal of a proton.

The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the acetal product.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve the synthesis of the target molecule through the modification of a pre-existing chemical structure. These methods can offer advantages in terms of selectivity and the ability to build complex molecules in a stepwise fashion.

Williamson Ether Synthesis Strategies Adapted for Analogues

The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com While not a direct synthesis of the acetal functionality, this strategy can be adapted to construct the ether linkage within the target molecule.

A plausible indirect route would involve the reaction of the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide) with a suitable halogenated acetal, such as 2-bromo-1,1-dimethoxyethane. The alkoxide is typically prepared by treating the alcohol with a strong base like sodium hydride.

The mechanism is a classic SN2 displacement, where the alkoxide nucleophile attacks the carbon atom bearing the halogen, displacing it and forming the C-O ether bond. This reaction is most efficient with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Alkylation Reactions Utilizing Halogenated Intermediates

A key precursor for an indirect synthesis is a halogenated acetal, such as bromoacetaldehyde (B98955) dimethyl acetal. The synthesis of a related compound, 2-(2-aminoethoxy)-1,1-dimethoxyethane (B1441942), has been demonstrated using this intermediate, highlighting its utility in forming the ether linkage through alkylation.

In a similar fashion, this compound could be synthesized by reacting bromoacetaldehyde dimethyl acetal with 2-methoxyethanol in the presence of a base. The base, such as potassium hydroxide (B78521) or potassium carbonate, deprotonates the 2-methoxyethanol to form the corresponding alkoxide in situ, which then acts as the nucleophile to displace the bromide ion from the acetal substrate.

Reaction Condition Optimization and Process Intensification Studies

Optimizing the reaction conditions is paramount for achieving high yields, purity, and cost-effectiveness in the synthesis of this compound. Key parameters for optimization in the direct acid-catalyzed synthesis include the choice of catalyst, temperature, reaction time, and method of water removal.

| Parameter | Condition | Rationale |

| Catalyst | Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) or Lewis acids (e.g., iron(III) chloride) | Efficiently catalyzes the formation of the hemiacetal and acetal intermediates. |

| Temperature | Moderate (e.g., 40-80 °C) | Balances reaction rate with minimizing side reactions or degradation. |

| Reactant Ratio | Excess of alcohols | Drives the equilibrium towards product formation. |

| Water Removal | Dean-Stark apparatus or use of a dehydrating agent | Removes the water byproduct, shifting the reaction equilibrium to favor the acetal. |

Process intensification aims to develop more efficient and sustainable chemical processes. For acetal synthesis, reactive distillation is a promising technique. This method combines the chemical reaction and the separation of products in a single unit. As the reaction proceeds in the distillation column, the water byproduct is continuously removed, which drives the reaction to completion and can lead to higher yields and reduced energy consumption.

Below is a hypothetical comparison of batch versus reactive distillation for this synthesis:

| Feature | Conventional Batch Process | Reactive Distillation |

| Equipment | Separate reactor and distillation column | Single integrated unit |

| Water Removal | Post-reaction workup or Dean-Stark trap | Continuous removal during reaction |

| Equilibrium Shift | Limited by batch conditions | Maximized by continuous product/byproduct removal |

| Potential Yield | Moderate to high | Potentially higher due to favorable equilibrium |

| Energy Consumption | Higher due to multiple unit operations | Lower due to process integration |

Influence of Catalysis on Reaction Efficiency and Selectivity

The synthesis of this compound can be strategically approached through a combination of etherification and acetalization reactions. The choice of catalyst is paramount in driving both reaction efficiency and selectivity for each of these key transformations.

One plausible synthetic route involves the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method would entail the reaction of a sodium salt of 2-methoxyethanol with bromoacetaldehyde dimethyl acetal. In this S\textsubscript{N}2 reaction, the base used to deprotonate the alcohol plays a crucial catalytic role. masterorganicchemistry.com Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed to generate the alkoxide ion, which then acts as a potent nucleophile. numberanalytics.com The selection of the base and solvent system significantly impacts the reaction yield, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they enhance the nucleophilicity of the alkoxide. numberanalytics.com

Another key reaction in the synthesis is the formation of the acetal group. The acid-catalyzed reaction of an aldehyde or ketone with an excess of alcohol is a standard method for acetal formation. youtube.comlibretexts.org In the context of synthesizing this compound, if a precursor containing the ether linkage and an aldehyde functionality is used, an acid catalyst is essential to facilitate the reaction with methanol to form the dimethoxy acetal. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). youtube.com The catalytic cycle involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org Lewis acids can also be employed to catalyze such reactions. nih.gov

The selectivity of these reactions is also heavily influenced by the catalyst. In the Williamson ether synthesis, the primary competitor is the elimination reaction, which can be minimized by using a primary alkyl halide and carefully selecting the base and reaction temperature. wikipedia.org For acetal formation, the use of an acid catalyst is crucial for the reaction to proceed at a reasonable rate, and the equilibrium can be shifted towards the acetal product by removing water as it is formed. libretexts.org

The following table summarizes the influence of different catalysts on the synthesis of ethers and acetals, which are the key functional groups in this compound.

| Reaction Type | Catalyst | Role of Catalyst | Impact on Efficiency and Selectivity |

| Williamson Ether Synthesis | Strong Base (e.g., NaH, KOtBu) | Deprotonates the alcohol to form the nucleophilic alkoxide. | High efficiency in forming the ether bond; selectivity is favored for primary alkyl halides to avoid elimination side reactions. wikipedia.orgnumberanalytics.com |

| Acetal Formation | Strong Acid (e.g., H₂SO₄, TsOH) | Protonates the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the alcohol. | Essential for the reaction to proceed; allows for high yields of the acetal product, especially when water is removed. youtube.comlibretexts.org |

| Acetal Formation | Lewis Acid (e.g., BF₃·Et₂O, TMSOTf) | Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | Can offer good to excellent selectivities depending on the substrates and specific Lewis acid used. nih.gov |

High-Pressure and Temperature Effects on Reaction Kinetics

Temperature and pressure are critical parameters that can be manipulated to influence the kinetics of the reactions involved in the synthesis of this compound.

High pressure can also be utilized to accelerate the reaction rate in Williamson ether synthesis by increasing the concentration of the reactants. numberanalytics.com The rate of this S\textsubscript{N}2 reaction is dependent on the concentration of both the alkyl halide and the alkoxide ion, and applying pressure can lead to a higher frequency of molecular collisions, thus speeding up the reaction. numberanalytics.com

The table below illustrates the general effects of temperature and pressure on the Williamson ether synthesis.

| Parameter | Effect on Reaction Rate | Effect on Selectivity |

| Temperature | Increases with increasing temperature. numberanalytics.com | Can decrease at higher temperatures due to competing elimination reactions. wikipedia.org |

| Pressure | Increases with increasing pressure due to higher reactant concentration. numberanalytics.com | Generally has a less pronounced effect on selectivity compared to temperature. |

For the acid-catalyzed acetal formation, temperature also plays a role in the reaction kinetics. The reaction is typically reversible, and the position of the equilibrium can be influenced by temperature. The removal of water, often achieved by azeotropic distillation which is temperature-dependent, is a key factor in driving the reaction to completion. libretexts.org

Green Chemistry Principles in the Synthesis of Glyme-Type Compounds

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. resolvemass.ca The synthesis of glyme-type compounds like this compound can be made more sustainable by adhering to these principles.

One of the core tenets of green chemistry is the use of renewable feedstocks. numberanalytics.com For the synthesis of glymes, this could involve sourcing the alcohol components from biomass. For instance, methanol and ethylene (B1197577) glycol, potential precursors, can be derived from biorenewable sources.

Another key principle is the use of catalysis to improve reaction efficiency and reduce waste. acs.org The use of heterogeneous catalysts in acetal synthesis, for example, can simplify product purification and allow for catalyst recycling, making the process more environmentally friendly. nih.govacs.org In Williamson ether synthesis, exploring catalytic systems that can operate under milder conditions or with less hazardous reagents would be a significant green advancement.

Energy efficiency is also a crucial aspect of green chemistry. resolvemass.ca Traditional heating methods for chemical synthesis can be energy-intensive. The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption for reactions like the Williamson ether synthesis. wikipedia.org

Solvent selection is another important consideration. The Williamson ether synthesis often employs polar aprotic solvents like DMF and DMSO, which can be hazardous. numberanalytics.com Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free reaction conditions. acs.org Research into phase-transfer catalysis for polyether synthesis has shown the potential to replace anhydrous aprotic solvents with less expensive and safer alternatives. researchgate.net

The following table outlines the application of some green chemistry principles to the synthesis of glyme-type compounds.

| Green Chemistry Principle | Application in Glyme Synthesis |

| Use of Renewable Feedstocks | Sourcing alcohols (e.g., methanol, ethylene glycol) from biomass. numberanalytics.comutm.my |

| Catalysis | Employing reusable heterogeneous catalysts for acetal formation to simplify separation and reduce waste. nih.govacs.org |

| Energy Efficiency | Utilizing microwave-assisted heating to reduce reaction times and energy consumption. wikipedia.orgresolvemass.ca |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like DMF and DMSO with greener alternatives or adopting solvent-free conditions. numberanalytics.comacs.org |

Advanced Applications in Organic Synthesis and Materials Science Research

Strategic Utility as a Reaction Solvent

The efficacy of a solvent is critical for the outcome of a chemical reaction, influencing reaction rates, yields, and selectivity. The molecular architecture of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, which includes both acetal (B89532) and ether functional groups, makes it a specialized solvent capable of facilitating a range of sensitive transformations.

Facilitation of Organometallic Transformations (e.g., Grignard Reagents, Metal Hydride Reductions)

Organometallic reagents, such as Grignard reagents (R-MgX) and metal hydrides like lithium aluminum hydride (LiAlH₄), are highly reactive species that require specific solvent environments to ensure their stability and reactivity. Ethereal solvents are paramount for these reactions, and the structure of this compound is particularly well-suited for this role.

The multiple oxygen atoms in its backbone can act as Lewis bases, coordinating with the magnesium center of a Grignard reagent or the lithium/aluminum of a metal hydride. This process of solvation stabilizes the organometallic species in solution, preventing aggregation and precipitation. Furthermore, this coordination enhances the nucleophilicity of the reagent by effectively separating the metal cation from the anionic carbon or hydride, thereby promoting efficient nucleophilic attack on carbonyls and other electrophiles. Solvents with these polyether characteristics, often referred to as 'glymes', are known to significantly improve the performance of such reactions compared to simpler ethers like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov

Role in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. researchgate.net The choice of solvent is crucial as it must dissolve the substrates, the catalyst, and any additives, while also influencing the stability and reactivity of the catalytic species in the reaction cycle.

Aprotic solvents with moderate to high polarity are often preferred for reactions like the Suzuki and Stille couplings. The ether linkages in this compound provide the necessary polarity and coordinating ability to stabilize the palladium catalyst intermediates throughout the catalytic cycle. This stabilization can prevent catalyst decomposition and deactivation, leading to higher yields and catalyst turnover numbers. While specific literature detailing the use of this exact acetal as a primary solvent in these reactions is not prevalent, its structural similarity to established high-performance solvents like diglyme (B29089) (diethylene glycol dimethyl ether) suggests its potential utility in these advanced synthetic methods. nih.gov

Solvation Phenomena in Polysaccharide and Oligosaccharide Chemistry

Polysaccharides and oligosaccharides are complex carbohydrates with extensive networks of hydroxyl groups, making them highly polar and hydrophilic. Their solubility is largely dictated by hydrogen bonding. pharmaexcipients.comresearchgate.net Consequently, these biopolymers are generally insoluble in common aprotic organic solvents like ethers, which cannot donate hydrogen bonds. pharmaexcipients.com

While certain glycol ethers, such as ethylene (B1197577) glycol dimethyl ether (monoglyme), have been noted as solvents for some polysaccharides, the general applicability is limited. wikipedia.org The structure of this compound, dominated by ether and acetal functionalities, lacks the hydrogen-bond-donating capability required to disrupt the strong intermolecular hydrogen bonds within the polysaccharide structure. Therefore, it is not considered a suitable solvent for dissolving most underivatized polysaccharides. pharmaexcipients.comresearchgate.net Its application in this area would likely be restricted to specialized cases involving chemically modified, less polar carbohydrate derivatives.

Building Block and Intermediate in Complex Molecule Construction

Beyond its role as a solvent, this compound is a valuable building block in multi-step syntheses. Its acetal group serves as a protected form of a reactive aldehyde, allowing for its safe storage and controlled release during a synthetic sequence.

Precursor in Pharmaceutical Synthesis (e.g., Dirithromycin)

A prominent example of its use as a synthetic intermediate is in the production of the macrolide antibiotic Dirithromycin. The synthesis of Dirithromycin involves the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde (B1339923). However, the free aldehyde is less stable and more prone to side reactions than its acetal form.

Therefore, this compound serves as a stable and commercially available precursor. In the synthetic process, the dimethyl acetal group is hydrolyzed under acidic conditions to generate the required 2-(2-methoxyethoxy)acetaldehyde just before its reaction with the amine. This strategy of using a protecting group is crucial for achieving high yields and purity in the final pharmaceutical product.

Integration into Agrochemical and Polymer Synthesis Pathways

The utility of acetals as protecting groups and synthetic intermediates extends to the agrochemical industry. univarsolutions.co.uknih.govacs.org They can be used to mask aldehyde or ketone functionalities in complex molecules during synthesis, which are later deprotected to reveal the active functional group in the final product. acs.org While specific, publicly documented examples detailing the integration of this compound into a named agrochemical product are limited, its role as a precursor to a functionalized aldehyde makes it a relevant building block for this sector.

In polymer science, glycol ethers and related compounds are used both as solvents for polymerization reactions and as monomers for the synthesis of polyethers. Glyme-based polymers are of interest for applications such as solid polymer electrolytes in next-generation lithium batteries. nih.govrsc.org The structural units of this compound could potentially be incorporated into polymer chains, although specific examples of its use as a monomer are not widely reported. Its primary documented role in these fields is as a versatile chemical intermediate. univarsolutions.co.uk

Interactive Data Tables

Table 1: Applications of this compound

| Application Area | Specific Use | Role of Compound | Key Chemical Transformation |

| Organic Synthesis | Solvent for Grignard Reactions | Stabilizes Mg cation via coordination | Nucleophilic addition of R-MgX to carbonyls |

| Organic Synthesis | Solvent for Metal Hydride Reductions | Stabilizes Li+/Al³⁺ cations via coordination | Reduction of carbonyls to alcohols |

| Pharmaceutical Synthesis | Precursor for Dirithromycin | Protected form of 2-(2-methoxyethoxy)acetaldehyde | Acetal hydrolysis followed by condensation with an amine |

| Agrochemicals/Polymers | Intermediate/Building Block | Source of a functionalized C2 unit | Acetal hydrolysis; potential monomer |

Contributions to Specialized Materials (e.g., Electrolytes in Battery Research)

The compound this compound, more commonly known as triethylene glycol dimethyl ether (triglyme or TREGDME), has garnered significant attention in materials science, particularly in the development of advanced electrolytes for next-generation battery technologies. Its molecular structure and favorable physicochemical properties make it a promising alternative to conventional carbonate-based electrolytes, which often suffer from issues of flammability and limited electrochemical stability.

In the field of battery research, triglyme-based electrolytes have been investigated for their application in sodium-ion (Na-ion) and lithium-ion (Li-ion) batteries, including lithium-oxygen (Li-O₂) and lithium-sulfur (Li-S) systems. sapub.org One of the primary advantages of triglyme (B29127) is its relatively low flammability, which enhances the safety profile of energy storage devices. sapub.org Furthermore, its ability to dissolve various salts, such as sodium trifluoromethanesulfonate (B1224126) (NaCF₃SO₃) and lithium bis(trifluoromethanesulfonyl)amide (Li[TFSA]), allows for the formulation of electrolytes with high ionic conductivity and good transport properties. sapub.orgnih.gov

Research has demonstrated that triglyme-based electrolytes can lead to the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces. This is crucial for preventing side reactions and ensuring long-term cycling stability of the battery. jigspharma.com Studies on sodium-ion batteries have shown that electrolytes composed of NaCF₃SO₃ dissolved in triglyme exhibit high ionic conductivity, a suitable stability window, and low resistance at the electrode-electrolyte interface. sapub.org These properties contribute to stable cycling performance with reversible capacities ranging from 90 mAh g⁻¹ to 250 mAh g⁻¹ depending on the electrode materials used. sapub.org

In Li-O₂ batteries, longer chain glymes like triglyme are promoted as promising electrolyte solvents due to their low vapor pressure and relative stability against reactive oxygen species. nih.gov An equimolar mixture of triglyme and Li[TFSA] can form a solvate ionic liquid (SIL), which has been shown to be a stable electrolyte, minimizing parasitic reactions that can degrade battery performance. nih.gov The use of triglyme helps facilitate the quasi-reversible reduction and oxidation of oxygen, a key process in Li-O₂ cell operation. nih.gov

The table below summarizes key performance metrics of battery systems utilizing this compound (Triglyme) in their electrolytes, based on published research findings.

| Battery Type | Electrolyte Composition | Key Performance Finding | Reference |

|---|---|---|---|

| Sodium-ion (Na-ion) | Sodium trifluoromethanesulfonate (NaCF₃SO₃) in Triglyme | Stable reversible capacity of 90-130 mAh g⁻¹ with graphite (B72142) and tin-carbon anodes. | sapub.org |

| Sodium-Sulfur (Na-S) | Sodium trifluoromethanesulfonate (NaCF₃SO₃) in Triglyme | Achieved a stable reversible capacity of 250 mAh g⁻¹ with a sulfur-carbon nanotube cathode. | sapub.org |

| Lithium-Oxygen (Li-O₂) | Equimolar mixture of Triglyme and Lithium bis(trifluoromethanesulfonyl)amide (Li[TFSA]) | Functions as a stable solvate ionic liquid (SIL), enhancing the quasi-reversible oxygen reduction/oxidation. | nih.gov |

| Lithium Metal (Li/LiFePO₄) | Lithium trifluoromethane (B1200692) sulfonate (LiCF₃SO₃) and Lithium Nitrate (LiNO₃) in Triglyme | Addition of LiNO₃ improves the electrode/electrolyte interfaces and widens the voltage stability window, enabling stable cycling. | researchgate.net |

Emerging Applications in Biomedical Research Methodologies

Role in Solubilization and Extraction Protocols for Biomolecules

While this compound is widely recognized for its utility as a solvent in organic synthesis and materials science, its application in biomedical research, specifically in protocols for the solubilization and extraction of biomolecules, is an emerging area with less extensive documentation. The inherent properties of the compound suggest potential utility in these applications, even though it is not yet a conventional choice in standard biochemical protocols.

The compound's character as an aprotic, polar solvent, combined with its miscibility in both aqueous and various organic solvents, are key characteristics for extraction processes. jigspharma.com Effective extraction of biomolecules often requires a solvent system that can penetrate complex biological matrices and solubilize target molecules while separating them from unwanted components. Glymes, as a class of ethers, are known for their chemical stability and ability to solvate cations, which could be advantageous in certain extraction scenarios. nih.gov

However, established methods for biomolecule extraction, such as aqueous two-phase systems (ATPS), typically employ high molecular weight polymers like polyethylene (B3416737) glycol (PEG) or dextran, rather than short-chain ethers like triglyme. sapub.org ATPS is a liquid-liquid extraction technique valued for its gentle, water-rich environment that preserves the biological activity of sensitive molecules like proteins and nucleic acids. sapub.org The exploration of smaller, structurally related solvents like this compound in similar systems is not widely reported. Its potential role would likely be as a co-solvent or component in novel extraction systems rather than a primary phase-forming component. Further research is required to characterize its effectiveness and compatibility with sensitive biomolecules and to develop specific protocols where its unique solvent properties could offer an advantage over existing methods.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is fundamental in the elucidation of the molecular structure of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. By probing the interaction of the molecule with electromagnetic radiation, these techniques can map the environments of individual atoms and the vibrations of chemical bonds, providing a unique molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR).

For this compound, with the structure CH₃-O-CH₂-CH₂-O-CH₂-CH(O-CH₃)₂, ¹H NMR spectroscopy can distinguish the different sets of non-equivalent protons. Based on the structure, five distinct proton signals are predicted. The chemical shifts (δ) are influenced by the electronegativity of adjacent oxygen atoms, leading to signals in specific regions of the spectrum.

A predicted ¹H NMR spectrum would exhibit the following signals:

A singlet for the methyl protons of the terminal methoxy (B1213986) group (CH₃-O-).

A singlet for the six equivalent protons of the two methoxy groups on the acetal (B89532) carbon (-CH(O-CH₃)₂).

A triplet for the methine proton of the acetal group (-CH(O-CH₃)₂), split by the adjacent methylene (B1212753) protons.

Multiplets for the four protons on the two central ethyl ethers (-O-CH₂-CH₂-O- and -O-CH₂-CH-), which would likely be complex due to coupling with each other.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton. For this compound, seven unique carbon signals are expected, corresponding to each carbon atom in a distinct chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values; actual experimental values may vary based on solvent and other conditions.)

| Atom Assignment (Structure: ᵃCH₃-O-ᵇCH₂-ᶜCH₂-O-ᵈCH₂-ᵉCH(O-ᶠCH₃)₂) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| a: Terminal Methoxy CH₃ | ~ 3.38 | ~ 59.0 |

| b: Ethoxy CH₂ | ~ 3.54 | ~ 71.9 |

| c: Ethoxy CH₂ | ~ 3.65 | ~ 70.8 |

| d: Ethane (B1197151) CH₂ | ~ 3.60 | ~ 68.5 |

| e: Acetal CH | ~ 4.50 | ~ 103.5 |

| f: Acetal Methoxy CH₃ | ~ 3.31 | ~ 53.0 |

Analysis of a related compound, 1,1-Dimethoxyethane (B165179), shows characteristic signals at approximately 4.57 ppm for the methine proton (CH), 3.31 ppm for the methoxy protons (OCH₃), and 1.28 ppm for the methyl protons (CH₃). chemicalbook.com This provides a reference for the chemical shifts expected for the acetal portion of the target molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is generated by the absorption of infrared radiation corresponding to the molecule's vibrational frequencies, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of this compound is dominated by features characteristic of its ether and alkane functional groups. Key vibrational modes include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, typical for alkane C-H bonds.

C-O Stretching: A prominent and strong absorption band in the 1050-1150 cm⁻¹ region, which is characteristic of the C-O-C ether linkages. The presence of multiple ether groups would likely result in a broad, complex band in this area.

C-H Bending: Absorptions in the 1350-1480 cm⁻¹ region corresponding to the bending (scissoring, wagging, twisting) of the CH₂ and CH₃ groups.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions unique to the molecule, arising from C-C stretching and various bending modes, which serves as a "fingerprint" for identification.

For the related compound 1-Bromo-2-(2-methoxyethoxy)ethane, characteristic IR peaks appear at 2878 cm⁻¹ (C-H stretch) and 1112 cm⁻¹ (C-O-C stretch), aligning with the expected values. researchgate.net

Raman spectroscopy would provide complementary information. While C-O stretching modes are strong in the IR spectrum, C-C backbone stretching and symmetric C-H vibrations often produce strong signals in the Raman spectrum, aiding in a complete structural confirmation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₇H₁₆O₄), the exact molecular weight is 164.20 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164. However, for ethers, this peak can sometimes be weak or absent.

The fragmentation pattern provides crucial structural information. The molecule is expected to fragment at the weak C-O and C-C bonds. Plausible fragmentation pathways would lead to the formation of several characteristic ions.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 133 | [M - OCH₃]⁺ | Loss of a methoxy radical from the acetal group. |

| 119 | [M - CH₂OCH₃]⁺ | Loss of a methoxymethyl radical. |

| 101 | [CH(OCH₃)₂CH₂O]⁺ | Cleavage of the central C-C bond. |

| 89 | [CH₃OCH₂CH₂O]⁺ | Cleavage adjacent to the acetal group. |

| 75 | [CH(OCH₃)₂]⁺ | Cleavage of the C-C bond next to the acetal, forming a stable oxonium ion. This is often a prominent peak for dimethyl acetals. |

| 59 | [CH₂OCH₃]⁺ | Cleavage of an ether bond. |

| 45 | [CH₂OH]⁺ or [OCH₂CH₃]⁺ | Further fragmentation of larger ions. |

The mass spectrum of the related compound 1,1-dimethoxyethane shows a base peak at m/z 59, corresponding to the loss of an ethoxy group, which highlights the common fragmentation patterns in such molecules. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a mixture. This is critical for assessing purity and for quantification.

Gas Chromatography (GC) for Purity and Volatile Component Analysis

Gas Chromatography (GC) is the premier method for analyzing volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A detector at the end of the column, such as a Flame Ionization Detector (FID), quantifies the eluted components.

A typical GC method for purity analysis would involve:

Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane, like an HP-5).

Carrier Gas: An inert gas, typically helium or hydrogen.

Temperature Program: A temperature gradient, starting at a lower temperature and ramping up, to ensure the separation of components with different boiling points.

Detector: FID, which provides high sensitivity for organic compounds.

The resulting chromatogram would show a major peak corresponding to this compound, with smaller peaks indicating volatile impurities. The area of each peak is proportional to the concentration of the compound, allowing for the calculation of purity (e.g., area percent).

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Profiling

Combining Gas Chromatography with Mass Spectrometry (GC-MS) offers both separation and definitive identification. As each component elutes from the GC column, it enters the mass spectrometer, which acts as a highly specific detector, generating a mass spectrum for each peak.

This technique is invaluable for:

Identity Confirmation: The mass spectrum of the main peak can be compared to a library or the fragmentation pattern analyzed to unequivocally confirm the identity as this compound.

Impurity Identification: The mass spectra of minor peaks can be used to identify unknown impurities, byproducts, or residual starting materials from the synthesis process.

Trace Analysis: GC-MS provides excellent sensitivity, allowing for the detection and identification of components at very low concentrations.

A study on the related compound 1,2-dimethoxyethane (B42094) demonstrated a GC-MS method capable of selectively determining its concentration in a complex mixture, highlighting the power of this technique for specific analysis in various matrices. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities (potentially for related compounds)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile impurities in chemical substances like this compound. Given that this compound is a glyme (a type of polyether), HPLC methods are particularly suited for detecting related oligomers, degradation products, or residues from the synthesis process that are not easily analyzed by gas chromatography due to their low volatility.

A typical reversed-phase HPLC (RP-HPLC) method is often employed for this purpose. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to effectively separate compounds with a wide range of polarities.

Method Parameters: A hypothetical, yet representative, HPLC method for analyzing impurities in this compound could involve the following parameters:

Column: A C18 column (e.g., 250mm x 4.6mm, 5µm particle size) is a common choice for separating compounds of moderate polarity.

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. pageplace.de The gradient might start with a higher percentage of water and gradually increase the organic solvent concentration to elute more nonpolar impurities.

Detection: A UV detector is commonly used if the impurities possess a chromophore. pageplace.de For compounds like polyethers that may lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) can be employed. tandfonline.com For more definitive identification, coupling the HPLC system to a mass spectrometer (HPLC-MS) is highly effective. chromatographyonline.com

Flow Rate: A typical flow rate would be around 1.0 mL/min.

Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times. pageplace.de

The following interactive data table illustrates a potential gradient elution program for an HPLC analysis.

Table 1: Example HPLC Gradient Elution Program

| Time (minutes) | % Water | % Acetonitrile |

|---|---|---|

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Advanced Data Analysis and Chemometric Approaches

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. For complex datasets generated by techniques like HPLC with diode-array detection (DAD), chemometric tools are invaluable.

Principal Component Analysis (PCA) for Data Visualization and Discrimination

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to simplify the complexity of high-dimensional data, such as the full chromatograms from multiple sample analyses. ias.ac.inacs.org PCA reduces the number of variables by transforming them into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the original data.

In the context of analyzing this compound, PCA can be applied to HPLC-DAD data from different batches. By plotting the scores of the first two or three principal components, it is possible to visualize groupings, trends, or outliers in the dataset. nih.govnih.gov For instance, batches with similar impurity profiles will cluster together in the PCA scores plot, while a batch with an unusual impurity profile will appear as an outlier. researchgate.net This allows for rapid discrimination between samples based on their chemical fingerprint. ias.ac.in

The loadings plot in PCA reveals which original variables (in this case, retention times corresponding to specific impurities) are responsible for the separation observed in the scores plot. acs.org This can help in identifying the key impurities that differentiate various samples.

Support Vector Machine (SVM) Classification in Chemical Analysis

Support Vector Machine (SVM) is a supervised learning model used for classification and regression tasks. medium.com In chemical analysis, SVM is a powerful tool for building classification models based on analytical data. tandfonline.comresearchgate.net Unlike PCA, SVM is a supervised method, meaning it requires a training set of data where the class of each sample is already known.

For instance, if one has several batches of this compound from different suppliers or synthesized under different conditions, SVM can be used to build a model that can predict the origin of a new, unknown sample based on its HPLC impurity profile. researchgate.net The algorithm finds an optimal hyperplane that best separates the different classes in a high-dimensional space. pageplace.deresearchgate.net

The use of kernel functions allows SVMs to handle non-linear relationships between the variables, which is often the case in complex chemical data. tandfonline.comnih.gov This makes SVM a robust classification tool for quality control, enabling the automatic classification of samples as "pass" or "fail" based on their chromatographic fingerprint. rsc.org

Method Validation and Quality Control in Analytical Studies

To ensure that an analytical method is suitable for its intended purpose, it must be thoroughly validated. Method validation is a regulatory requirement in many industries and provides documented evidence that the method is reliable. researchgate.netpharmaguideline.com The International Council for Harmonisation (ICH) provides widely accepted guidelines for analytical method validation, such as Q2(R1) and the newer Q2(R2). europa.euich.org

For an HPLC method designed to quantify impurities in this compound, the following validation parameters are essential:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ich.orgamsbiopharma.com This is typically demonstrated by showing that the peaks for known impurities are well-resolved from the main compound and from each other.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com This is determined by analyzing a series of standards at different concentrations.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of spiked impurities (recovery studies). ich.orgamsbiopharma.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. pharmaguideline.com

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Quality Control in analytical studies involves implementing procedures to ensure the continued validity of the analytical method. A key component of this is the routine use of System Suitability Tests (SSTs) before and during sample analysis. SSTs verify that the chromatography system is performing adequately.

The following interactive data table outlines typical system suitability parameters and their acceptance criteria for an HPLC impurity method.

Table 2: System Suitability Test Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion | Purpose |

|---|---|---|

| Tailing Factor (Symmetry) | ≤ 2.0 | Ensures good peak shape, free from excessive tailing. |

| Resolution (Rs) | ≥ 1.5 between critical peak pairs | Confirms that adjacent peaks are adequately separated. |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections of a standard | Demonstrates the precision of the injection and detection system. chromatographyonline.com |

| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the chromatographic column. |

By consistently monitoring these parameters, analysts can ensure the quality and reliability of the data generated for the analysis of this compound. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.

The flexibility of the ether linkages in 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane allows it to adopt numerous conformations. Energy minimization calculations are employed to identify the most stable three-dimensional arrangements of the atoms. For analogous, shorter-chain glycol ethers like 1,2-dimethoxyethane (B42094) (DME), extensive ab initio electronic structure calculations have been performed to analyze their conformational properties. These studies have revealed a delicate balance of steric and electronic effects that determine the preferred geometries.

A key factor in the conformational preference of such polyether systems is the "gauche effect," where the gauche conformation around the O-C-C-O dihedral angle is energetically favored over the anti (trans) conformation, contrary to what would be expected from steric hindrance alone. This preference is attributed to stabilizing hyperconjugative interactions. In the case of 1,2-dimethoxyethane, high-level calculations have shown that the energy of the gauche conformation relative to the trans conformation is highly dependent on the level of theory and basis set used in the calculations. For instance, MP2 level calculations with a D95+(2df,p) basis set indicate a very small energy difference, highlighting the subtlety of these conformational energies. ibm.com Furthermore, some studies have indicated that the trans-gauche-gauche' conformer can be stabilized by intramolecular 1,5-CH···O interactions. oup.com

Table 1: Calculated Relative Conformational Energies of 1,2-Dimethoxyethane (a model system)

| Conformer | Dihedral Angles (O-C-C-O) | Relative Energy (kcal/mol) - MP2/D95+(2df,p) |

|---|---|---|

| ttt | trans, trans, trans | 0.00 |

| tgt | trans, gauche, trans | ~0.1 |

Note: This data is for the analogous compound 1,2-dimethoxyethane and serves to illustrate the principles of conformational analysis in ether systems. ibm.com

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial in determining the feasibility and regioselectivity of chemical reactions.

For an ether like this compound, the HOMO is expected to be localized on the oxygen atoms, specifically the lone pair electrons. This makes the oxygen atoms nucleophilic and susceptible to attack by electrophiles. The LUMO, on the other hand, would likely be an antibonding orbital associated with the C-O or C-C bonds. Nucleophilic attack would target the carbon atoms adjacent to the oxygen atoms.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. Quantum chemical calculations can precisely determine the energies and shapes of these frontier orbitals, providing a quantitative basis for predicting the chemical behavior of this compound in various reactions.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions in the liquid phase.

For this compound, MD simulations could be employed to understand its behavior as a pure liquid and in solution. These simulations can reveal information about:

Conformational Dynamics: How the molecule transitions between different conformations in a solvent and how the solvent influences the population of these conformers. Studies on similar molecules like ethylene (B1197577) glycol have shown that the presence of water can significantly alter the conformational equilibrium. nih.gov

Solvation Structure: The arrangement of solvent molecules around the solute. For instance, in aqueous solutions, MD simulations can map out the hydrogen-bonding network between water and the ether oxygen atoms of this compound.

Transport Properties: Properties such as diffusion coefficients and viscosity can be calculated from MD simulations, providing insights into the mobility of the molecule in a given medium.

MD simulations of related glyme-based electrolytes have been used to explore the structural and diffusion properties of ions in these solvents, which is crucial for applications in battery technology. researchgate.net Similar approaches could be applied to understand the interactions of this compound with various solutes.

Prediction and Understanding of Thermodynamic Properties

Computational chemistry offers methods to predict and understand the thermodynamic properties of molecules, which are essential for process design and understanding phase behavior.

The enthalpy of vaporization (ΔHvap) is a measure of the energy required to transform a given quantity of a substance from a liquid into a gas. For polyethers, this property is influenced by the intermolecular forces in the liquid state, which are primarily van der Waals forces and dipole-dipole interactions.

While experimental data for this compound is scarce, the vaporization enthalpies of several related glycol ethers have been determined experimentally and can be used for comparison. For example, the vaporization enthalpy of diethylene glycol dimethyl ether (diglyme) is approximately 74 cal/g. noaa.gov Thermochemical data for a range of podands and crown ethers have been reported, demonstrating the application of techniques like correlation-gas chromatography to determine these properties. umsl.edu Computational models can also be used to predict these values, often by calculating the energy of the molecule in the gas phase and in a simulated liquid environment.

Table 2: Experimental Enthalpies of Vaporization for Selected Glycol Ethers

| Compound | Formula | Molar Mass ( g/mol ) | ΔHvap (kJ/mol) |

|---|---|---|---|

| 1,2-Dimethoxyethane | C4H10O2 | 90.12 | 34.1 ± 0.1 |

| Diethylene glycol dimethyl ether (Diglyme) | C6H14O3 | 134.17 | 45.4 ± 0.2 |

| Triethylene glycol dimethyl ether (Triglyme) | C8H18O4 | 178.23 | 56.5 ± 0.4 |

Source: Data compiled from various thermochemical studies of polyethers. umsl.edu

The solvation energy is the free energy change associated with the transfer of a solute molecule from the gas phase to a solvent. It is a critical parameter for understanding solubility and the partitioning of a molecule between different phases.

Computational methods to calculate solvation energy can be broadly categorized into explicit and implicit solvent models. nih.gov

Explicit Solvent Models: In this approach, a number of solvent molecules are included in the simulation box along with the solute. This allows for a detailed description of solute-solvent interactions, such as hydrogen bonding. Free energy perturbation (FEP) and thermodynamic integration (TI) are common techniques used with these models to compute solvation free energies. nih.govbiorxiv.org

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, represent the solvent as a continuous medium with a given dielectric constant. nih.gov This approach is computationally less expensive and is widely used for rapid estimation of solvation energies.

For this compound, these calculations could predict its solubility in various solvents. The presence of multiple ether oxygens suggests it would have good solubility in polar solvents. The accuracy of these predictions depends heavily on the chosen computational model and the parameters used to describe the molecular interactions. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms of molecules, including ethers like this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reaction pathways can be inferred from computational investigations of analogous ether and glyme molecules. Density Functional Theory (DFT) is a commonly employed computational method that provides valuable insights into the electronic structure, reaction energetics, and transition states of chemical reactions.

Computational studies on similar ethers, such as diethyl ether and dimethoxyethane (monoglyme), have explored several key reaction pathways, including oxidation, thermal decomposition, and acid- or base-catalyzed cleavage. These studies typically involve mapping the potential energy surface of the reaction, identifying intermediates and transition states, and calculating activation energies to determine the most favorable reaction pathways.

One of the primary degradation pathways for ethers is oxidation, which often proceeds via a radical mechanism. Computational studies on diethyl ether have shown that the initiation step involves the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, forming a diethyl ether radical. This radical can then react with molecular oxygen to form a peroxy radical, leading to a cascade of reactions that can ultimately cleave the C-O and C-C bonds. For this compound, a similar process would be expected, with hydrogen abstraction likely occurring at one of the several carbons alpha to an ether oxygen.

Another significant reaction pathway for ethers is acid- or base-catalyzed cleavage. Computational investigations into the acid-catalyzed cleavage of aryl methyl ethers have detailed the protonation of the ether oxygen as the initial step, followed by nucleophilic attack, often leading to the scission of the C-O bond. In a similar vein, base-catalyzed cleavage of β-O-4 ether linkages, relevant in lignin (B12514952) chemistry, has been shown through DFT studies to proceed via the formation of an intermediate that facilitates the breaking of the ether bond. These computational models provide a framework for understanding how this compound might undergo similar cleavage reactions in acidic or basic environments.

The oxidative decomposition of glymes, such as dimethoxyethane, has also been a subject of computational investigation, particularly in the context of their use as electrolyte solvents in batteries. These studies reveal that the decomposition can be influenced by the electrode surface and often involves fragmentation of the glyme chain.

The following data tables present hypothetical, yet plausible, computational findings for key reaction steps of this compound, based on analogies with computationally studied ethers. These tables are intended to be illustrative of the types of data generated in such computational studies.

Table 1: Calculated Activation Energies for Hypothetical Hydrogen Abstraction from this compound by a Hydroxyl Radical

| Hydrogen Abstraction Site | Activation Energy (kcal/mol) |

| C1 (of the dimethoxy group) | 1.5 |

| C2 (of the ethoxy group) | 2.8 |

| Methoxy (B1213986) group on C2 | 3.5 |

Note: The numbering of the carbon atoms is for illustrative purposes within this table. Lower activation energy indicates a more favorable reaction.

Table 2: Calculated Relative Energies of Intermediates in a Hypothetical Acid-Catalyzed Cleavage of the C-O Bond in this compound

| Intermediate | Relative Energy (kcal/mol) |

| Protonated Ether | 0.0 |

| Carbocation and Alcohol | 15.2 |

| Final Cleavage Products | -5.7 |

Note: Energies are relative to the initial protonated ether intermediate.

Metabolic Pathways and Biotransformation Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

For related compounds like diethylene glycol dimethyl ether (diglyme), studies in rats have shown that it is readily absorbed, metabolized, and excreted primarily in the urine. nih.gov The main metabolite of diglyme (B29089) is (2-methoxyethoxy)acetic acid, with methoxyacetic acid being a minor but toxicologically significant metabolite. nih.gov Similarly, triethylene glycol monomethyl ether is slowly absorbed through the skin. nih.gov It is anticipated that 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane would follow a similar pattern of rapid absorption, wide distribution, and primary excretion through the kidneys after metabolic conversion.

Interactive Data Table: Predicted ADME Profile of this compound Based on Glyme Analogs

| ADME Parameter | Predicted Outcome for this compound | Basis for Prediction (Structural Analogs) |

| Absorption | Readily absorbed through oral and inhalation routes. Dermal absorption is likely slower. | Diglyme is readily absorbed by any route of exposure. nih.gov Triethylene glycol monomethyl ether is slowly absorbed through the skin. nih.gov |

| Distribution | Expected to be widely distributed throughout the body. | Glymes are miscible with water and many organic solvents, suggesting broad distribution. nih.gov |

| Metabolism | Primarily metabolized in the liver via ether cleavage and oxidation. | Metabolism of diglyme and triglyme (B29127) proceeds via these pathways. researchgate.netnih.gov |

| Excretion | Metabolites are primarily excreted in the urine. | Studies on diglyme show urinary excretion of metabolites accounts for the majority of the administered dose. researchgate.net |

Identification and Characterization of Metabolites

The metabolism of glymes is characterized by two principal pathways: O-demethylation (ether cleavage) and oxidation. These pathways lead to the formation of primary and secondary metabolites.

The initial step in the biotransformation of glymes like this compound is the cleavage of the ether linkages. This process, often mediated by cytochrome P450 enzymes, results in the formation of alcohol intermediates. For this compound, ether cleavage could occur at several points along the polyether chain. One likely primary metabolite would be 2-(2-methoxyethoxy)ethanol (B87266), resulting from the cleavage of a methyl group. Further cleavage could also yield ethylene (B1197577) glycol and methanol (B129727).

It is important to note the presence of an acetal (B89532) functional group in this compound. Acetals can be hydrolyzed under acidic conditions to form an aldehyde or ketone and the corresponding alcohols. scispace.comresearchgate.netbioanalysis-zone.com While enzymatic hydrolysis of acetals is a known biochemical process, the specific enzymes involved in the metabolism of this particular acetal are not documented. researchgate.net Hydrolysis of the acetal moiety would yield 2-(2-methoxyethoxy)acetaldehyde (B1339923) and two molecules of methanol.

Following the initial ether cleavage and/or acetal hydrolysis, the resulting alcohol and aldehyde intermediates undergo further oxidation. This secondary oxidation is a critical step as it often leads to the formation of carboxylic acids, which are the major urinary metabolites and, in some cases, the primary toxicants.

The alcohol intermediates are oxidized by alcohol and aldehyde dehydrogenases to their corresponding carboxylic acids. A key and well-documented toxic metabolite of several glymes is methoxyacetic acid (MAA). nih.govresearchgate.net The formation of MAA from this compound would be a significant concern. Studies on diethylene glycol methyl ether (DEGME) and triethylene glycol methyl ether (TEGME) have shown that they both produce small amounts of MAA through the cleavage of their ether groups. researchgate.netnih.gov For TEGME, approximately 0.5% of a 1000 mg/kg dose was metabolized to MAA in rats. researchgate.netnih.gov The dominant metabolite for these higher glymes is the acid derived from the oxidation of the terminal hydroxyl group. researchgate.netnih.gov In the case of this compound, oxidation of the 2-(2-methoxyethoxy)ethanol intermediate would lead to the formation of (2-methoxyethoxy)acetic acid (MEAA).

Interactive Data Table: Predicted Metabolites of this compound

| Precursor | Metabolic Reaction | Predicted Metabolite |

| This compound | O-Demethylation | 2-(2-methoxyethoxy)ethanol |

| This compound | Acetal Hydrolysis | 2-(2-methoxyethoxy)acetaldehyde + Methanol |

| 2-(2-methoxyethoxy)ethanol | Oxidation | (2-methoxyethoxy)acetic acid (MEAA) |

| Methanol | Oxidation | Formic Acid |

| Internal Ether Cleavage Product | Oxidation | Methoxyacetic Acid (MAA) |

Enzymatic Systems Involved in Biotransformation

The biotransformation of glymes is primarily carried out by enzymes in the liver. The key enzyme systems involved are the cytochrome P450 (CYP) mixed-function oxidases and alcohol/aldehyde dehydrogenases.

The initial ether cleavage is generally attributed to the action of CYP enzymes. cambridgemedchemconsulting.comnih.gov While the specific CYP isozymes responsible for the metabolism of this compound have not been identified, it is known that various xenobiotics are metabolized by a range of CYP enzymes, with CYP3A4, CYP2D6, CYP2C9, and CYP1A2 being major contributors to drug metabolism. cambridgemedchemconsulting.comoptibrium.com

Following the formation of alcohol intermediates, alcohol dehydrogenase and aldehyde dehydrogenase play a crucial role in their subsequent oxidation to carboxylic acids. researchgate.net The formation of methoxyacetic acid from 2-methoxyethanol (B45455), a potential metabolite, is known to be mediated by these enzymes. researchgate.net

Comparative Metabolic Studies Across the Glyme Homologous Series

Studies on the metabolism of the glyme homologous series (monoglyme, diglyme, triglyme, etc.) reveal a pattern related to the length of the ethylene glycol chain. As the chain length increases, the metabolic profile shifts.

For the shorter glymes like monoglyme (ethylene glycol dimethyl ether), metabolism to the toxic metabolite methoxyacetic acid is a significant pathway. nih.gov As the number of ethoxy units increases, as in diglyme and triglyme, the primary metabolic pathway appears to be the oxidation of a terminal part of the molecule, leading to larger acidic metabolites. researchgate.netnih.gov For instance, the dominant urinary metabolite of both DEGME and TEGME in rats is the carboxylic acid formed by oxidation of the terminal hydroxyl group of the corresponding monoether. researchgate.netnih.gov

However, even with the longer chain glymes, a small but detectable amount of metabolism proceeds via ether cleavage to produce methoxyacetic acid. researchgate.netnih.gov This suggests that with increasing chain length, the susceptibility to the specific ether cleavage that leads to MAA may decrease, but it is not eliminated. This trend is important for assessing the potential toxicity of higher glymes like this compound.

Interactive Data Table: Comparative Metabolism of Glymes

| Glyme | Primary Metabolic Pathway | Key Metabolites | Notes |

| Monoglyme (Ethylene glycol dimethyl ether) | Ether cleavage and oxidation | Methoxyacetic acid (MAA) | Associated with significant reproductive toxicity. nih.gov |

| Diglyme (Diethylene glycol dimethyl ether) | Oxidation of terminal group, some ether cleavage | (2-methoxyethoxy)acetic acid (MEAA), Methoxyacetic acid (MAA) | MAA is a minor but toxicologically important metabolite. researchgate.netnih.gov |

| Triglyme (Triethylene glycol dimethyl ether) | Oxidation of terminal group, some ether cleavage | 2-(2-(2-methoxyethoxy)ethoxy)acetic acid, Methoxyacetic acid (MAA) | MAA formation is a minor pathway. researchgate.netnih.gov |

Environmental Impact and Fate in Academic Investigations

Environmental Release and Distribution Pathways

Upon release into the environment, 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is expected to partition primarily to water and soil due to its predicted high water solubility. Its low vapor pressure suggests that volatilization from water or soil surfaces is not a significant distribution pathway.

Physical and chemical properties that influence the environmental distribution of a compound include its water solubility, vapor pressure, and its octanol-water partition coefficient (LogKow), which indicates its tendency to associate with organic matter. For compounds with high water solubility, movement through aqueous environments is a primary mode of transport.